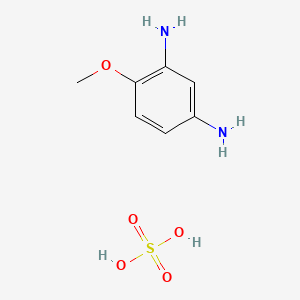

2,4-Diaminoanisole sulfate

Description

This compound appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition.

Properties

IUPAC Name |

4-methoxybenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJQHYWUHGBBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O.H2O4S, C7H12N2O5S | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-05-4 (Parent) | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020398 | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline] | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE TO VIOLET POWDER | |

CAS No. |

39156-41-7, 6219-67-6 | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39156-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Oxidation Base 12A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzene-1,3-diamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methoxy-m-phenylenediammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4U4U64VRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

372 to 378 °F (decomposes) (NTP, 1992) | |

| Record name | 2,4-DIAMINOANISOLE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2,4-Diaminoanisole Sulfate from 2,4-Dinitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-diaminoanisole (B165692) sulfate (B86663), a key intermediate in various chemical industries, starting from 2,4-dinitroanisole (B92663). This document details two primary reduction methodologies: the classical Béchamp reduction using iron and acetic acid, and the more modern catalytic hydrogenation. It includes detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathway and experimental workflows to aid in research and development.

Introduction

2,4-Diaminoanisole and its sulfate salt are important chemical intermediates, historically used in the manufacturing of dyes and pigments. The synthesis primarily involves the reduction of the nitro groups of 2,4-dinitroanisole to amino groups, followed by the formation of the sulfate salt. This guide will explore the chemical principles and practical methodologies for achieving this transformation efficiently and with high purity.

Chemical Reaction Pathway

The overall synthesis is a two-step process. First, the two nitro groups of 2,4-dinitroanisole are reduced to amino groups to form 2,4-diaminoanisole. Subsequently, the diamine is treated with sulfuric acid to yield the more stable sulfate salt.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminoanisole Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663) (CAS RN: 39156-41-7), a salt of the aromatic amine 2,4-diaminoanisole, has historically been used in the formulation of hair and fur dyes.[1][2] Due to its classification as a potential carcinogen, its use in cosmetic products has been restricted in many regions.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-diaminoanisole sulfate, along with experimental protocols and an examination of its mechanism of genotoxicity. This information is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributable to variations in experimental conditions or the purity of the substance tested.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀N₂O · H₂SO₄ | [3] |

| Molecular Weight | 236.25 g/mol | [3][4] |

| Appearance | Off-white to violet or dark brown powder/crystalline solid. | [3][5] |

| Melting Point | Decomposes at 189-192 °C. Other sources report a range of 149-150°C. | [2][4] |

| Boiling Point | Data not available for the sulfate salt. The free base has an estimated boiling point of 253.57°C. | |

| Solubility | Soluble in water and ethanol. | [3] |

| pKa (of 2,4-Diaminoanisole) | 5.19 ± 0.10 (Predicted) | |

| Stability | Darkens on exposure to light. | [3] |

Experimental Protocols

This section details the general methodologies for determining some of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

Procedure:

-

A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A specified amount of the solute (this compound) is added to a specified volume of the solvent (e.g., water, ethanol) at a given temperature, and the extent of dissolution is observed.

Apparatus:

-

Test tubes or small beakers

-

Graduated cylinders or pipettes

-

Stirring rod or magnetic stirrer

-

Balance

Procedure:

-

A pre-weighed amount of this compound is placed in a test tube.

-

A measured volume of the solvent is added to the test tube.

-

The mixture is agitated (e.g., by stirring or shaking) for a set period to facilitate dissolution.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves completely, the substance is considered soluble under those conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or sparingly soluble. For a more quantitative measurement, the concentration of the dissolved solute can be determined analytically after separating the undissolved solid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive analytical method.

Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Representative HPLC Conditions for Aromatic Amine Analysis:

-

Column: A reversed-phase column, such as a C18 column, is typically used for the separation of aromatic amines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

-

Detection: UV detection is commonly used for aromatic amines, with the wavelength set to a maximum absorbance of the analyte.

-

Injection Volume: Typically in the range of 5 - 20 µL.

Genotoxicity and Signaling Pathway

2,4-Diaminoanisole, like many aromatic amines, is not directly genotoxic. It requires metabolic activation to become a reactive species that can bind to DNA and cause damage.[6] This process is a critical step in its carcinogenic activity.[2][7][8]

Metabolic Activation and DNA Adduct Formation

The metabolic activation of 2,4-diaminoanisole typically occurs in the liver and involves a two-step process:

-

N-hydroxylation: The initial step is the oxidation of one of the amino groups by cytochrome P450 enzymes to form an N-hydroxyarylamine.[6]

-

Esterification: The N-hydroxyarylamine is then further activated by esterification, for example, by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a reactive N-acetoxyarylamine or N-sulfonyloxyarylamine.[6]

These reactive electrophilic intermediates can then react with nucleophilic sites in DNA, primarily the C8 position of guanine (B1146940) bases, to form covalent DNA adducts.[6][9] These adducts distort the DNA helix and can lead to mutations during DNA replication if they are not repaired.

DNA Damage Response and Repair

The formation of bulky DNA adducts by activated 2,4-diaminoanisole triggers the cellular DNA Damage Response (DDR). The primary repair pathway for removing such adducts is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER) Pathway:

-

Damage Recognition: The DNA lesion is recognized by a complex of proteins, including XPC-RAD23B and DDB1-DDB2.

-

DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex.

-

Incision: The damaged strand is cleaved on both sides of the lesion by the endonucleases XPG and XPF-ERCC1.

-

Excision: The oligonucleotide containing the damaged base is removed.

-

DNA Synthesis: The resulting gap is filled in by DNA polymerases using the undamaged strand as a template.

-

Ligation: The final nick is sealed by DNA ligase.

Failure to repair these DNA adducts before DNA replication can lead to the insertion of an incorrect base opposite the damaged base, resulting in a permanent mutation.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound | 39156-41-7 [chemicalbook.com]

- 3. Aromatic amine DNA adduct formation in chronically-exposed mice: considerations for human comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 6. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Diaminoanisole Sulfate (CAS 39156-41-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663), an aromatic amine salt, has been a compound of significant interest in the fields of toxicology and chemical carcinogenesis. Historically used as a component in permanent hair and fur dyes, its potential health risks have led to regulatory scrutiny and its voluntary removal from many consumer products.[1][2] This technical guide provides a comprehensive overview of the core properties of 2,4-diaminoanisole sulfate, with a focus on its chemical and physical characteristics, toxicological profile, and the experimental methodologies used in its assessment. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is an off-white to violet or dark brown powder.[3] It is soluble in water and darkens upon exposure to light. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39156-41-7 | |

| Molecular Formula | C₇H₁₀N₂O·H₂SO₄ | [2] |

| Molecular Weight | 236.25 g/mol | [2] |

| Appearance | Off-white to violet or dark brown powder | [3] |

| Melting Point | Decomposes at 189-192 °C | |

| Water Solubility | Soluble | [2] |

| Synonyms | 4-Methoxy-1,3-benzenediamine sulfate, C.I. 76051, C.I. Oxidation Base 12A | [2] |

Toxicological Profile

The primary toxicological concerns associated with this compound are its mutagenic and carcinogenic properties.

Carcinogenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[4] Long-term dietary administration of this compound has been shown to induce tumors at multiple sites in both rats and mice.[3][4]

Summary of Carcinogenicity Data from NCI Bioassay (TR-84) [3]

| Species | Sex | Target Organs for Tumorigenesis |

| Fischer 344 Rats | Male | Thyroid gland (follicular and C-cell), Skin, Zymbal's gland, Preputial gland |

| Female | Thyroid gland (follicular cell), Skin, Zymbal's gland, Clitoral gland | |

| B6C3F1 Mice | Male | Thyroid gland (follicular cell) |

| Female | Thyroid gland (follicular cell) |

Mutagenicity

2,4-Diaminoanisole and its sulfate salt have demonstrated mutagenic activity in various in vitro assays. It is known to cause frameshift mutations in Salmonella typhimurium in the presence of metabolic activation.[2][5][6]

Experimental Protocols

NCI Carcinogenicity Bioassay in Rodents (Based on TR-84)

This protocol provides a detailed methodology for the long-term dietary administration study to assess the carcinogenic potential of this compound.

Objective: To determine the carcinogenicity of this compound when administered in the diet to Fischer 344 rats and B6C3F1 mice for a significant portion of their lifespan.

Materials:

-

Test chemical: Technical-grade this compound

-

Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group

-

Diet: Standard laboratory animal diet

-

Housing: Standard animal care facilities with controlled temperature, humidity, and light cycle

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory environment for a minimum of 10 days before the start of the study.

-

Dose Preparation: The test chemical is mixed into the feed at two different concentrations. For rats, the time-weighted average dietary concentrations were 0.12% (low dose) and 0.5% (high dose). For mice, the dietary concentrations were 0.12% (low dose) and 0.24% (high dose).[3] Control groups receive the same diet without the test chemical.

-

Administration: The dosed feed is provided ad libitum to the animals for a period of 78 weeks.[3]

-

Observation: Animals are observed twice daily for signs of toxicity. Body weights and food consumption are recorded weekly for the first 12 weeks and monthly thereafter.

-

Post-dosing Observation: After the 78-week administration period, rats are observed for an additional 29 weeks, and mice for an additional 19 weeks, while being fed the control diet.[3]

-

Necropsy and Histopathology: At the end of the observation period, or when animals are found moribund, a complete necropsy is performed. All major tissues and organs, as well as any gross lesions, are collected and preserved for histopathological examination.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for the Ames test, which was used to identify the mutagenic potential of 2,4-diaminoanisole.

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Test chemical: this compound

-

Bacterial strains: Salmonella typhimurium strains (e.g., TA1538, TA98, TA100)

-

S9 fraction: Liver homogenate from Aroclor-induced rats for metabolic activation

-

Minimal glucose agar (B569324) plates

-

Top agar supplemented with a trace amount of histidine and biotin

Procedure:

-

Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are prepared.

-

Metabolic Activation: The test is performed both with and without the S9 metabolic activation system.

-

Exposure: The test chemical at various concentrations, the bacterial culture, and either the S9 mix or a buffer are added to molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates and allowed to solidify.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Metabolic Activation and Genotoxicity Pathway

The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 enzymes in the liver.[2] The reactive metabolites can then form adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.

Conclusion

This compound is a well-characterized mutagen and carcinogen in animal models. Its toxicity is mediated through metabolic activation to reactive species that can damage DNA. The detailed experimental protocols and pathways outlined in this guide provide a comprehensive technical resource for researchers and professionals working in toxicology, drug development, and chemical safety assessment. Understanding the properties and mechanisms of action of such compounds is crucial for risk assessment and the development of safer alternatives.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. re-place.be [re-place.be]

- 6. Hair dyes are mutagenic: identification of a variety of mutagenic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Diaminoanisole Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Diaminoanisole sulfate (B86663) (CAS RN: 39156-41-7), a compound of interest in various research and development applications. This document synthesizes available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its stability profile under various conditions.

Physicochemical Properties

2,4-Diaminoanisole sulfate is an aromatic amine salt that typically appears as an off-white to violet powder.[1] It is known to be soluble in water and ethanol, but insoluble in sodium hydroxide.[1] Upon heating, it decomposes and emits toxic fumes, including nitrogen and sulfur oxides.[2][3]

Solubility Profile

The solubility of this compound has been reported in various sources, with some variation in the exact values, likely due to differences in experimental conditions such as temperature and the purity of the compound.

| Solvent | Temperature | Solubility |

| Water | 25 °C (77 °F) | ~ 1000 g/L |

| Water | 18.5 °C (65.3 °F) | 1-5 g/100 mL |

| Water | 18.5 °C (65.3 °F) | 10 to 50 mg/mL |

Note: The reported solubility values show some discrepancies, which may be attributable to different experimental methodologies and material purity.

Stability Profile

This compound exhibits sensitivity to light and heat.[4] It is known to darken upon exposure to light and should be stored in a cool, well-ventilated area to prevent degradation.[4] The compound is incompatible with strong oxidizing agents.[4] While it is not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups, its stability can be compromised under certain conditions. The thermal decomposition of this compound results in the emission of toxic fumes containing nitrogen and sulfur oxides.[2][3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of this compound, based on internationally recognized guidelines.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10⁻² g/L.

Principle: A supersaturated solution of this compound is prepared by adding an excess amount of the solid to water and allowing it to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Constant temperature bath or shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of this compound to a known volume of water at the test temperature. Observe for dissolution. Repeat with increasing amounts of the substance until saturation is observed. This helps in determining the appropriate amount for the definitive test.

-

Equilibration: Add an excess amount of this compound to a suitable vessel containing a known volume of water. The vessel should be of a size that allows for adequate agitation.

-

Place the vessel in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature.

Caption: Workflow for Aqueous Solubility Determination.

Stability Testing (Adapted from ICH Guideline Q1A(R2))

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

Principle: The substance is subjected to conditions more severe than accelerated storage to identify potential degradation products and degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Materials:

-

This compound (analytical grade)

-

Solvents for preparing solutions (e.g., water, methanol)

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in a controlled temperature oven.

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation for each stress condition.

-

Evaluate the peak purity of the intact drug peak to ensure no co-eluting degradation products.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, if possible.

-

Caption: Workflow for Forced Degradation Study.

Degradation Pathway

The primary observable sign of degradation is a color change, with the off-white to violet powder darkening.[4] This suggests the formation of colored, likely oxidized and/or polymerized, byproducts. Given the aromatic amine structure, potential degradation pathways could involve oxidation of the amino groups and polymerization reactions.

Further research is required to fully elucidate the degradation pathways and identify the specific degradation products of this compound under various stress conditions. This knowledge is essential for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of materials in their intended applications.

References

historical applications of 2,4-Diaminoanisole sulfate in industry

An In-depth Technical Guide on the Historical Industrial Applications of 2,4-Diaminoanisole (B165692) Sulfate (B86663)

Introduction

2,4-Diaminoanisole sulfate (CAS No. 39156-41-7) is the sulfate salt of 2,4-diaminoanisole, an aromatic amine.[1] First prepared in 1913, this compound, appearing as an off-white to violet powder soluble in water and ethanol, historically held a significant position in several industrial sectors, most notably in the cosmetics and dye manufacturing industries.[1] Its utility was primarily derived from its properties as an oxidation base in dyeing processes. However, its industrial application saw a sharp decline following revelations of its carcinogenic properties in the late 1970s. This guide provides a detailed technical overview of its historical applications, the quantitative aspects of its use, key experimental protocols that determined its toxicological profile, and the regulatory actions that led to its virtual disappearance from consumer products.

Historical Industrial Applications

The industrial use of 2,4-diaminoanisole and its sulfate salt spanned several decades, with its peak usage occurring before the 1980s. Its applications were concentrated in three main areas:

-

Hair and Fur Dye Formulations: The most extensive application of this compound was as a key component in permanent, oxidative hair dye formulations.[1][2][3][4] It functioned as a "coupler" or intermediate that, when oxidized (typically with hydrogen peroxide), would react with a "primary" intermediate to form stable, long-lasting color molecules within the hair shaft.[5][6] It was particularly valued for its ability to produce a range of brown and ash-blonde shades. In 1978, an estimated 75% of all hair dye formulations in the United States contained this chemical.[2][4][7] It was also used in the dyeing of furs under various trade names, including Pelagol and Furro.[1][8]

-

Chemical Intermediate: Beyond its direct use in hair color, 2,4-diaminoanisole served as an intermediate in the synthesis of other dyes.[1] Specifically, it was a precursor in the production of C.I. Basic Brown 2, a dye used on materials such as acrylic fibers, leather, suede, cotton, wool, nylon, and polyester.[2][4] This dye was also reported as an ingredient in some shoe polishes.[2][4]

-

Corrosion Inhibitor: A less common but documented application was its use as a corrosion inhibitor for steel.[1]

Quantitative Data Summary

The production and use of this compound were significant, particularly in the United States, before its health risks were fully understood.

Table 1: U.S. Production and Usage Data

| Metric | Value | Year(s) | Reference |

| First Commercial Production Reported | - | 1967 | [2][4] |

| Last Commercial Production Reported | - | 1971 | [2][4] |

| Estimated Annual Usage | 30,000 lbs | 1977 | [2][4] |

| Concentration in Hair Dye Products | ~1.5% (maximum, pre-dilution) | Pre-1980 | [2][4] |

| Share of Hair Dye Formulations | ~75% | 1978 | [2][4] |

Table 2: Estimated Occupational Exposure in the U.S.

| Exposed Population | Estimated Number of Workers | Time Period | Reference |

| Hairdressers, Cosmetologists, Fur Dyers | Up to 400,000 | 1970s | [1] |

| Hairdressers, Cosmetologists | ~23,000 | 1981-1983 | [1] |

Toxicology and Decline in Use

The widespread use of this compound ended abruptly after it was identified as a carcinogen in animal studies. The U.S. National Cancer Institute (NCI) conducted a pivotal bioassay that established its carcinogenicity.

Experimental Protocols: NCI Carcinogenicity Bioassay

A bioassay of technical-grade this compound was conducted to determine its potential carcinogenicity. The methodology is summarized below.

-

Test Species: Fischer 344 rats and B6C3F1 mice.[9]

-

Group Size: 50 male and 50 female animals of each species per test group.[9]

-

Route of Administration: The chemical was administered in the feed.[9]

-

Dosage Levels (Time-Weighted Average):

-

Duration: The study was a chronic bioassay, with animals observed for late-developing tumors.[9]

Findings from the Bioassay: The study concluded that under the bioassay conditions, this compound was carcinogenic to both sexes of rats and mice.[9] In rats, dietary administration led to significantly increased incidences of malignant tumors of the thyroid gland, skin and associated glands (sebaceous, preputial, and clitoral), and Zymbal glands.[2][8][9] In mice, it induced benign and malignant tumors of the thyroid gland.[2][8][9] Based on this sufficient evidence in experimental animals, this compound is reasonably anticipated to be a human carcinogen.[2][4][7]

Regulatory Action and Industrial Phase-Out

The results of the NCI study prompted regulatory action. The U.S. Food and Drug Administration (FDA) mandated that all hair dye products containing the chemical bear a warning label stating that the ingredient could penetrate the skin and had been determined to cause cancer in laboratory animals.[2][4] This regulation was set to take effect in April 1980.[2][4][7] In response, and prior to the effective date, manufacturers voluntarily removed 2,4-diaminoanisole and its sulfate salt from their hair dye formulations.[2][4][7]

Visualized Timeline and Industrial Pathway

The following diagram illustrates the historical timeline of this compound, from its synthesis to its industrial application and eventual phase-out due to health concerns.

Caption: Industrial lifecycle of this compound.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 39156-41-7 [chemicalbook.com]

- 8. 2,4-Diaminoanisole and 2,4-Diaminoanisole Sulphate (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 9. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Carcinogenic Mechanism of 2,4-Diaminoanisole Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (B165692) sulfate (B86663), an aromatic amine formerly used in oxidative hair dye formulations, has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms underlying its carcinogenicity, with a focus on metabolic activation, genotoxicity, and endocrine disruption. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to support further research and risk assessment.

Metabolic Activation and Genotoxicity

The carcinogenicity of 2,4-diaminoanisole sulfate is intrinsically linked to its metabolic activation into reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and initiating tumorigenesis. Two primary pathways have been identified for its metabolic activation.

Cytochrome P450-Mediated Activation

The cytochrome P450 (CYP450) monooxygenase system, primarily in the liver, plays a crucial role in the metabolism of 2,4-diaminoanisole.[2] This enzymatic system catalyzes the oxidation of the aromatic amine, a critical step in its conversion to a reactive species.[2] While specific metabolites have been identified, including acetylated and oxidized products, the formation of DNA adducts through this pathway is a key initiating event in its carcinogenic activity.[4]

Prostaglandin (B15479496) H Synthase (PHS)-Mediated Activation

In addition to CYP450, prostaglandin H synthase (PHS) has been shown to metabolize 2,4-diaminoanisole to mutagenic products.[2] PHS is present in various extrahepatic tissues, which may contribute to the organ-specific carcinogenicity of this compound. The peroxidase activity of PHS catalyzes the co-oxidation of 2,4-diaminoanisole, generating reactive intermediates capable of binding to DNA.[1]

Evidence of Genotoxicity

The genotoxicity of 2,4-diaminoanisole is well-documented through various in vitro and in vivo assays. It has been shown to cause frameshift mutations in Salmonella typhimurium in the presence of a metabolic activation system and induces gene mutations and chromosomal aberrations in rodent cells in vitro.[2] Furthermore, it has been found to induce DNA double-strand breaks in primary rat hepatocytes.[2]

Endocrine Disruption and Thyroid Carcinogenesis

A significant aspect of this compound's carcinogenicity is its effect on the thyroid gland. Oral administration in rodents leads to the development of thyroid follicular-cell adenomas and carcinomas.[3][5] This is linked to its ability to disrupt thyroid hormone homeostasis.

Short-term oral treatment in rats results in elevated levels of thyroid-stimulating hormone (TSH) and decreased concentrations of thyroxine (T4) and triiodothyronine (T3).[6] The sustained increase in TSH is thought to be a key promoting factor in the development of thyroid tumors.[6]

Quantitative Data on Carcinogenicity

The carcinogenic potential of this compound has been quantified in chronic bioassays in rodents. The following tables summarize the key findings from studies conducted by the National Cancer Institute.

| Table 1: Carcinogenicity of this compound in Fischer 344 Rats | |||

| Sex | Dose | Tumor Type | Incidence |

| Male | Low Dose (0.12%) | Thyroid Follicular-Cell Tumors (malignant) | Not specified |

| Male | High Dose (0.5%) | Thyroid Follicular-Cell Tumors (malignant) | Significantly increased |

| Male | High Dose (0.5%) | C-cell Adenoma or Carcinoma (thyroid) | Significantly increased |

| Male | High Dose (0.5%) | Skin Malignant Tumors | Significantly increased |

| Female | Low Dose (0.12%) | Thyroid Follicular-Cell Tumors (malignant) | Not specified |

| Female | High Dose (0.5%) | Thyroid Follicular-Cell Tumors (malignant) | Significantly increased |

| Female | High Dose (0.5%) | Skin Malignant Tumors | Significantly increased |

| Source: National Cancer Institute, 1978[5] |

| Table 2: Carcinogenicity of this compound in B6C3F1 Mice | |||

| Sex | Dose | Tumor Type | Incidence |

| Male | Low Dose (0.12%) | Thyroid Follicular-Cell Adenomas | Not specified |

| Male | High Dose (0.24%) | Thyroid Follicular-Cell Adenomas | Significantly increased |

| Female | Low Dose (0.12%) | Thyroid Follicular-Cell Adenomas and Carcinomas (combined) | Not specified |

| Female | High Dose (0.24%) | Thyroid Follicular-Cell Adenomas and Carcinomas (combined) | Significantly increased |

| Source: National Cancer Institute, 1978[5] |

Experimental Protocols

Rodent Carcinogenicity Bioassay

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[5]

-

Administration: this compound was administered in the feed.[5]

-

Dosage:

-

Duration: 78-week administration period, followed by an observation period of 29 weeks for rats and 19 weeks for mice.[5]

-

Control Group: 49-50 animals of each sex per species were used as controls.[5]

-

Endpoint: Histopathological examination of tissues for tumor formation.[5]

Ames Test for Mutagenicity

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) capable of detecting frameshift and base-pair substitution mutations.[2][7][8]

-

Metabolic Activation: The test is conducted with and without a mammalian microsomal enzyme activation system (S9 mix) from rat liver to assess the mutagenicity of both the parent compound and its metabolites.[2][7]

-

Procedure:

-

The tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.[9]

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8]

Thyroid Hormone Level Measurement

-

Test Animals: Male Wistar rats.[6]

-

Treatment: Dietary administration of 0.5% this compound.[6]

-

Sample Collection: Blood samples are collected at specified time points (e.g., 1, 3, and 6 weeks).[6]

-

Hormone Analysis: Serum levels of TSH, T4, and T3 are measured using radioimmunoassay (RIA) or other sensitive immunoassay methods.[6][10]

-

Endpoint: Comparison of hormone levels in treated animals to those in a control group to determine the effect of the compound on thyroid function.

Visualizing the Mechanisms

Signaling Pathways and Experimental Workflows

References

- 1. Reducing substrate activity of some aromatic amines for prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promoting effect of this compound on rat thyroid carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 2,4-Diaminoanisole Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (B165692) sulfate (B86663), a chemical formerly used in hair dyes, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of its genotoxic and mutagenic properties, consolidating data from key in vitro and in vivo studies. The evidence strongly indicates that 2,4-Diaminoanisole sulfate is a mutagen and a clastogen, capable of inducing gene mutations and chromosomal damage. These findings are supported by positive results in the Ames Salmonella assay, in vitro chromosomal aberration tests in mammalian cells, and in vivo carcinogenicity bioassays in rodents. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for the genotoxic profile of this compound.

Introduction

2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines that were historically used as components in permanent hair dye formulations.[1] Concerns over their potential carcinogenicity led to extensive investigation by regulatory and research bodies, including the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC). This guide focuses specifically on the genotoxic and mutagenic potential of this compound, presenting key data and experimental methodologies from pivotal studies.

Mutagenicity Assessment

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound has been demonstrated in the Salmonella typhimurium reverse mutation assay (Ames test). This assay evaluates the ability of a substance to induce mutations in histidine-requiring strains of S. typhimurium, causing them to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

Quantitative Data Summary:

Experimental Protocol: Salmonella typhimurium Reverse Mutation Assay

The following is a generalized protocol for the Ames test, as would have been applied to test this compound.

-

Test Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 to induce metabolic enzymes.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control are added to molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate is counted.

-

-

Controls: A negative (solvent) control and a positive control (a known mutagen for each strain) are included in each experiment to ensure the validity of the test system.

Genotoxicity Assessment: Chromosomal Aberrations

In Vitro Mammalian Chromosomal Aberration Test

The clastogenic potential of this compound (its ability to cause structural damage to chromosomes) has been evaluated in in vitro mammalian cell systems, such as Chinese Hamster Ovary (CHO) cells. These assays assess the frequency of chromosomal abnormalities in cultured cells following exposure to a test substance.

Quantitative Data Summary:

Studies have shown that this compound induces a statistically significant, dose-dependent increase in the percentage of CHO cells with chromosomal aberrations.[4] The types of aberrations observed typically include chromatid and chromosome breaks and exchanges.

Experimental Protocol: In Vitro Chromosomal Aberration Assay in CHO Cells

A typical protocol for this assay is as follows:

-

Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used due to their stable karyotype and rapid growth.

-

Treatment: CHO cell cultures are exposed to various concentrations of this compound for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

-

Metaphase Arrest: Following treatment, a spindle inhibitor such as Colcemid is added to the culture medium to arrest cells in the metaphase stage of cell division, when chromosomes are most condensed and visible.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The fixed cells are dropped onto microscope slides and stained.

-

Microscopic Analysis: A predetermined number of metaphase spreads (e.g., 100-200) per concentration are analyzed microscopically for the presence of structural chromosomal aberrations.

-

Controls: Negative (solvent) and positive controls are run concurrently.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 2,4-Diaminoanisole and 2,4-diaminoanisole sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quantitative assessment of the cytotoxicity associated with chromosomal aberration detection in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Pathways of 2,4-Diaminoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2,4-diaminoanisole (B165692) (2,4-DAA), a compound of interest in toxicology and drug development. This document summarizes key findings from preclinical studies, presents quantitative data in a structured format, outlines experimental methodologies, and provides visual representations of the metabolic transformations and experimental workflows.

Executive Summary

2,4-Diaminoanisole undergoes extensive metabolism in vivo, primarily in rats, the most studied species. The principal metabolic transformations involve Phase I reactions such as acetylation of the amino groups, O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and omega-oxidation. These initial modifications are followed by Phase II conjugation reactions, resulting in the formation of glucuronide and sulfate (B86663) conjugates, which are then excreted. The primary route of elimination is via the urine. The metabolism of 2,4-DAA is, in part, dependent on cytochrome P450 enzymes.

Data Presentation

The following tables summarize the available quantitative data on the excretion and covalent binding of 2,4-diaminoanisole and its metabolites in vivo.

Table 1: Excretion of Radiolabeled 2,4-Diaminoanisole in Rats

| Administration Route | Dose | Species/Strain | Time Period | % of Dose in Urine | % of Dose in Feces | Biliary Elimination (% of oral dose in 3h) | Citation |

| Intraperitoneal | 50 mg/kg bw ([14C]2,4-DAA) | Rats | 24 hours | 79% | 2.1% | Not Reported | [1] |

| Intraperitoneal | 50 mg/kg bw ([14C]2,4-DAA) | Rats | 48 hours | 85% | 8.9% | Not Reported | [1] |

| Oral Gavage | Not Specified ([14C]2,4-DAA) | Sprague-Dawley Rats (male and female) | 5 days | 49.9 ± 6.9% | 52.1 ± 4.8% | 5.6 ± 1.7% | [2] |

Table 2: Covalent Binding of 2,4-Diaminoanisole Metabolites in Rats

| Dose | Time Point | Tissue | Covalent Binding (nmol/mg protein) | Pre-treatment | % Increase in Binding | Citation |

| 100 mg/kg ([3H]2,4-DAA) | 4 hours | Liver | 0.30 | None | - | |

| 100 mg/kg ([3H]2,4-DAA) | 4 hours | Liver | Not specified | Phenobarbital | 83% | |

| 100 mg/kg ([3H]2,4-DAA) | 4 hours | Liver | Not specified | β-naphthoflavone | 43% | |

| 100 mg/kg ([3H]2,4-DAA) | 4 hours | Kidney | Similar to liver | Not Reported | - |

Metabolic Pathways

The in vivo metabolism of 2,4-diaminoanisole proceeds through several key pathways, as illustrated in the diagram below. The initial biotransformations involve acetylation of one or both amino groups, a major route of metabolism. This is followed by oxidative pathways including O-demethylation, ring hydroxylation, and omega-oxidation of the acetyl group. The resulting metabolites are then conjugated with glucuronic acid or sulfate to facilitate their excretion.

Experimental Protocols

The following sections describe the general methodologies employed in the in vivo metabolism studies of 2,4-diaminoanisole. Detailed, step-by-step protocols are not consistently available in the literature; therefore, this guide synthesizes the key aspects of the experimental designs.

Animal Models and Husbandry

-

Species: Rat[1]

-

Strain: Fischer 344 or Sprague-Dawley have been commonly used.[2]

-

Sex: Both male and female rats have been utilized in studies.[2]

-

Housing: For excretion studies, animals are typically housed individually in metabolic cages designed to separate urine and feces. These cages are equipped with feeders and water bottles that allow for the monitoring of food and water consumption. Standard laboratory conditions for temperature, humidity, and light-dark cycles are maintained.

Dosing and Administration

-

Compound: 2,4-Diaminoanisole, often radiolabeled with 14C or 3H to facilitate tracking and quantification.[1]

-

Formulation: The compound is typically dissolved in a suitable vehicle such as water or dimethyl sulfoxide (B87167) (for intraperitoneal injection) or incorporated into the diet.

-

Routes of Administration:

Sample Collection and Processing

-

Urine and Feces: Collected at specified intervals (e.g., 24, 48 hours) using metabolic cages. Samples are often stored frozen (-20°C or -80°C) prior to analysis.

-

Blood: Blood samples can be collected at various time points to determine pharmacokinetic profiles. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, tissues such as the liver and kidneys may be collected to investigate tissue distribution and covalent binding of metabolites.

Analytical Methodology

-

Radiochemical Analysis: Liquid scintillation counting is used to quantify the total radioactivity in urine, feces, and tissue samples, providing data on absorption and excretion.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a key technique for separating the parent compound and its various metabolites in biological matrices.

-

Typical HPLC System: A standard HPLC system equipped with a UV detector is often used.

-

Column: Reversed-phase columns (e.g., C18) are commonly employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.

-

Detection: UV detection at a wavelength appropriate for the analytes is used for quantification.

-

-

Structural Identification: Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for the structural elucidation of metabolites.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo metabolism study of 2,4-diaminoanisole.

Conclusion

The in vivo metabolism of 2,4-diaminoanisole is characterized by extensive biotransformation through acetylation and oxidation, followed by conjugation. While the primary metabolic pathways and major metabolites have been identified, a significant gap exists in the public domain regarding detailed quantitative data on metabolite distribution and pharmacokinetic parameters. The methodologies outlined in this guide provide a foundational understanding of the experimental approaches used to study the metabolism of this compound. Further research is warranted to provide a more complete quantitative picture of the in vivo fate of 2,4-diaminoanisole.

References

Unraveling the Genotoxic Puzzle: A Technical Guide to 2,4-Diaminoanisole Sulfate and its Interaction with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminoanisole (B165692) sulfate (B86663), a formerly widespread component in permanent hair dye formulations, has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][2] Its carcinogenic potential, particularly targeting the thyroid gland in rodents, has prompted investigations into its mechanism of action.[1][2] A critical aspect of understanding the carcinogenicity of aromatic amines is their metabolic activation to reactive electrophiles that can form covalent bonds with cellular macromolecules, including DNA. The formation of DNA adducts is a key initiating event in chemical carcinogenesis. This technical guide provides an in-depth exploration of the studies on 2,4-diaminoanisole sulfate's interaction with DNA, focusing on the complexities of DNA adduct formation, the experimental methodologies employed in its study, and the broader context of its genotoxicity.

Metabolic Activation and Genotoxicity

The genotoxicity of 2,4-diaminoanisole is dependent on its metabolic activation. In vitro studies have shown that it can be metabolized by microsomal enzymes, such as cytochrome P450, to reactive intermediates.[3] This activation is crucial for its mutagenic activity observed in Salmonella typhimurium in the presence of a metabolic activation system (S9).[3] Furthermore, 2,4-diaminoanisole has been shown to induce DNA double-strand breaks in primary rat hepatocytes.[3] These findings suggest that metabolites of 2,4-diaminoanisole are capable of interacting with and damaging DNA.

The proposed metabolic activation pathway of 2,4-diaminoanisole involves N-hydroxylation to form N-hydroxy-2,4-diaminoanisole, which can be further activated by sulfation or acetylation to a reactive electrophile that can bind to nucleophilic sites on DNA bases.

The Quest for DNA Adducts: A Complex Picture

Despite the evidence for metabolic activation and genotoxicity, the formation of stable, covalent DNA adducts by 2,4-diaminoanisole has been challenging to demonstrate. A key in vivo study using radiolabeled 2,4-diaminoanisole did not detect significant covalent binding to DNA in rats, although binding to proteins was observed.[4] This finding presents a seeming contradiction: if the compound is genotoxic, why are DNA adducts not readily detected?

Several hypotheses could explain this observation:

-

Low Adduct Levels: The levels of DNA adducts formed may be extremely low, falling below the detection limits of the analytical methods used in earlier studies.

-

Adduct Instability: The DNA adducts formed by 2,4-diaminoanisole metabolites may be unstable and readily repaired or depurinated, leading to their rapid removal from DNA.

-

Alternative Genotoxic Mechanisms: The carcinogenicity of 2,4-diaminoanisole may be driven by mechanisms other than the formation of stable covalent DNA adducts, such as oxidative stress, the generation of abasic sites from unstable adducts, or epigenetic alterations.

-

Indirect DNA Damage: The reactive metabolites may cause DNA damage indirectly by generating reactive oxygen species.

Insights from a Structural Analog: 2,4-Diaminotoluene (B122806)

In the absence of definitive quantitative data for this compound, studies on its close structural analog, 2,4-diaminotoluene (2,4-DAT), can provide valuable insights. 2,4-DAT is a potent animal carcinogen for which DNA adduct formation has been demonstrated and quantified using the sensitive ³²P-postlabeling technique.[5]

Quantitative DNA Adduct Data for 2,4-Diaminotoluene in Fischer-344 Rats

The following table summarizes the levels of the major DNA adduct found in various organs of Fischer-344 rats following a single administration of 2,4-diaminotoluene. It is crucial to reiterate that this data is for a related compound and may not be directly extrapolated to this compound.

| Organ | Dose (µmol/kg) | Adduct Level (adducts per 10⁷ nucleotides) |

| Liver | 4.1 | Detectable |

| Liver | 2046 | 29.2 |

| Mammary Gland | 2046 | ~30 times higher than non-target organs |

| Kidney | 2046 | Lower than liver and mammary gland |

| Lung | 2046 | Lower than liver and mammary gland |

Data adapted from a study on 2,4-diaminotoluene.[5]

Experimental Protocols for DNA Adduct Detection

The detection and quantification of DNA adducts, particularly at the low levels expected from environmental and occupational exposures, require highly sensitive analytical techniques. The two primary methods employed for this purpose are the ³²P-postlabeling assay and mass spectrometry-based approaches.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as few as one DNA adduct in 10⁹ to 10¹⁰ normal nucleotides.[6][7][8][9]

Methodology:

-

DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells of interest. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Adducted nucleotides are enriched from the bulk of normal nucleotides. This can be achieved by methods such as nuclease P1 digestion, which selectively dephosphorylates normal nucleotides, or by butanol extraction.

-

³²P-Labeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of the γ-phosphate from [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from residual normal nucleotides and excess [γ-³²P]ATP using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging of the TLC plate. Adduct levels are calculated relative to the total amount of DNA analyzed.

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the unambiguous identification and quantification of DNA adducts.[10][11]

Methodology:

-

DNA Isolation and Hydrolysis: DNA is isolated and hydrolyzed to individual nucleosides or nucleobases, typically through enzymatic digestion or acid hydrolysis.

-

Sample Clean-up and Enrichment: The sample is purified to remove interfering substances. Solid-phase extraction (SPE) is commonly used for this purpose.

-

LC Separation: The mixture of normal and adducted nucleosides is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: The eluting compounds are ionized, typically by electrospray ionization (ESI), and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used for structural confirmation and enhanced sensitivity.

-

Quantification: Adducts are quantified by comparing their signal intensity to that of a known amount of a stable isotope-labeled internal standard.

Conclusion

The study of this compound's interaction with DNA reveals a complex and nuanced picture. While its genotoxicity is evident from mutagenicity and DNA damage assays, the direct detection and quantification of stable DNA adducts have proven to be a significant challenge. The lack of detectable adducts in some studies underscores the possibility of alternative carcinogenic mechanisms or the formation of highly transient adducts. Future research employing ultra-sensitive mass spectrometry techniques may yet shed light on the precise nature of the DNA lesions induced by this compound. For now, the available evidence suggests that while this compound is a genotoxic agent, its carcinogenic effects may not be solely driven by the formation of persistent covalent DNA adducts. This guide highlights the importance of a multi-faceted approach, combining in vitro and in vivo studies with highly sensitive analytical methods, to fully elucidate the mechanisms of chemical carcinogenesis.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Covalent binding of 2,4-diaminoanisole and 2,4-diaminotoluene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-postlabelling analysis of DNA adducts from Fischer-344 rats administered 2,4-diaminotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]